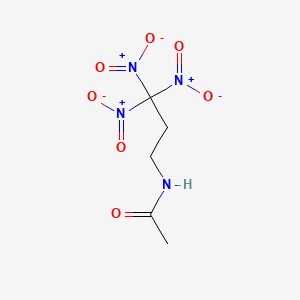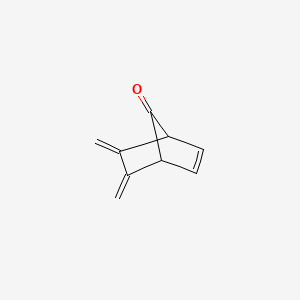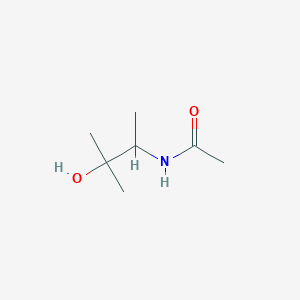![molecular formula C21H20O6 B14632332 4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-79-3](/img/structure/B14632332.png)
4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxypentyl group: This step involves the attachment of the phenoxypentyl group to the chromene core through an etherification reaction.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functionalities.
Substitution: The phenoxypentyl group can be substituted with other groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and lead to therapeutic effects.
Scavenging free radicals: Its antioxidant properties can help protect cells from oxidative damage.
Inhibiting inflammatory pathways: This can reduce inflammation and provide relief from related conditions.
Comparison with Similar Compounds
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypentyl group, which may affect its biological activity.
8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group, which may influence its reactivity and properties.
4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene: Lacks the carboxylic acid functionality, which may impact its solubility and biological interactions.
The presence of the phenoxypentyl group, oxo group, and carboxylic acid functionality in 4-Oxo-8-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
53873-79-3 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-oxo-8-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-17-14-19(21(23)24)27-20-16(17)10-7-11-18(20)26-13-6-2-5-12-25-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,23,24) |
InChI Key |
ZGCHFKORPZIIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=CC3=C2OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
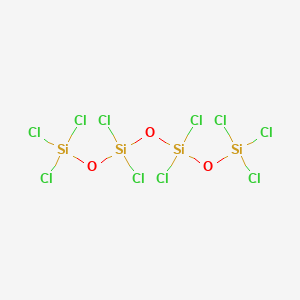

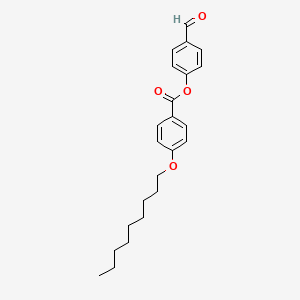
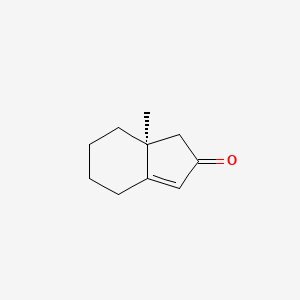
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
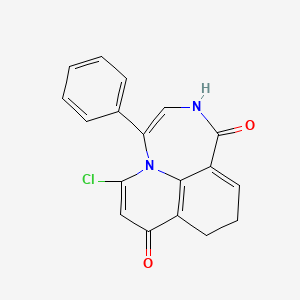
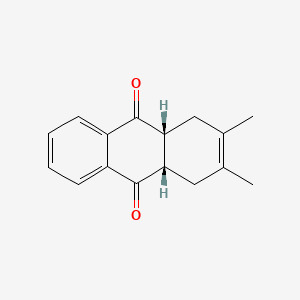
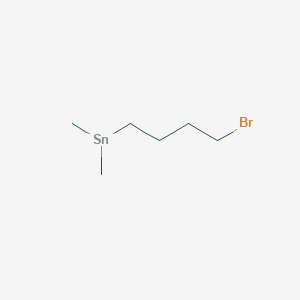
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
